![molecular formula C17H22N4O2S B2404187 4-methyl-N-pentyl-2-(3-phenylureido)thiazole-5-carboxamide CAS No. 942010-45-9](/img/structure/B2404187.png)
4-methyl-N-pentyl-2-(3-phenylureido)thiazole-5-carboxamide
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Overview
Description
The compound “4-methyl-N-pentyl-2-(3-phenylureido)thiazole-5-carboxamide” is a derivative of thiazole, a type of heterocyclic compound. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
Thiazoles have a planar ring structure, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a wide range of biological targets, including various enzymes and receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives, however, are known to influence a variety of biochemical pathways, often leading to downstream effects such as anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor activities .
Pharmacokinetics
Thiazole derivatives, however, are known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Thiazole derivatives are known to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The action of thiazole derivatives can be influenced by a variety of environmental factors, including ph, temperature, and the presence of other molecules .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-methyl-N-pentyl-2-(3-phenylureido)thiazole-5-carboxamide in lab experiments is its high selectivity and sensitivity for zinc ions. This compound can be used to study zinc homeostasis in cells and tissues, providing valuable insights into the role of zinc in various biological processes. However, one of the limitations of using this compound is its limited solubility in water, which can affect its ability to penetrate cell membranes and interact with intracellular zinc ions.
Future Directions
There are several future directions for research on 4-methyl-N-pentyl-2-(3-phenylureido)thiazole-5-carboxamide. One potential area of research is its use as a diagnostic tool for detecting zinc deficiencies in humans. This compound could also be used to study the role of zinc in various diseases, such as Alzheimer's disease and diabetes. Additionally, further research could be conducted to optimize the synthesis method and improve the solubility of the compound for more efficient use in lab experiments.
Conclusion
In conclusion, this compound is a valuable tool for studying zinc ions in biological systems. This compound has high selectivity and sensitivity for zinc ions, making it a safe and specific tool for studying zinc homeostasis in cells and tissues. Further research in this area could lead to valuable insights into the role of zinc in various biological processes and diseases.
Synthesis Methods
The synthesis of 4-methyl-N-pentyl-2-(3-phenylureido)thiazole-5-carboxamide involves the reaction of 4-methyl-5-(thiazol-2-yl)thiazole-2-carboxylic acid with pentyl isocyanate, followed by the reaction with phenyl isocyanate. The resulting compound is then purified to obtain the final product. This synthesis method has been optimized to achieve a high yield of the compound with high purity.
Scientific Research Applications
4-methyl-N-pentyl-2-(3-phenylureido)thiazole-5-carboxamide has been studied for its potential applications in various scientific research fields. One of the primary areas of research is its use as a fluorescent probe for detecting zinc ions in biological systems. This compound has been shown to have high selectivity and sensitivity for zinc ions, making it a valuable tool for studying zinc homeostasis in cells.
properties
IUPAC Name |
4-methyl-N-pentyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-3-4-8-11-18-15(22)14-12(2)19-17(24-14)21-16(23)20-13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,18,22)(H2,19,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPVUWHEKIJBAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=C(N=C(S1)NC(=O)NC2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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